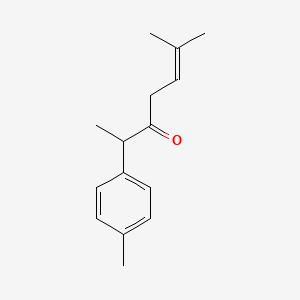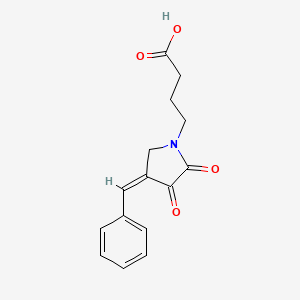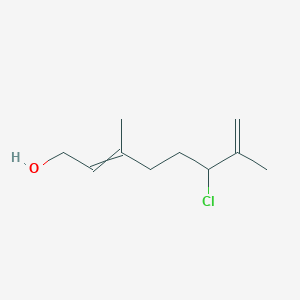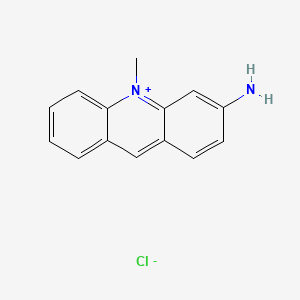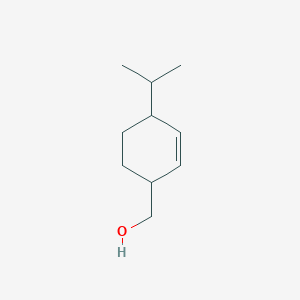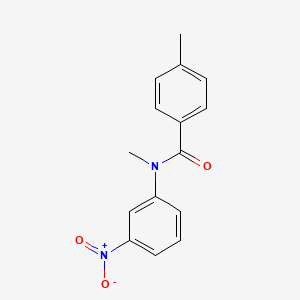![molecular formula C20H16O B14452196 Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- CAS No. 77573-42-3](/img/structure/B14452196.png)
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of 1,2-dihydroxybenzene with a suitable methylating agent, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted aromatic compounds, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: The compound is used in studies related to its interaction with biological macromolecules, such as DNA and proteins.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with cellular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, causing structural changes that affect gene expression and cellular function. It may also interact with proteins involved in signal transduction pathways, leading to alterations in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benz[a]anthracene-7,12-dione: Another PAH with similar structural features but different functional groups.
7,12-Dimethylbenz[a]anthracene: A closely related compound with additional methyl groups, known for its carcinogenic properties.
1,2-Benzanthraquinone: A quinone derivative with distinct chemical reactivity.
Uniqueness
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Propiedades
Número CAS |
77573-42-3 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
12-methyl-7-methylidenebenzo[a]anthracen-12-ol |
InChI |
InChI=1S/C20H16O/c1-13-15-8-5-6-10-18(15)20(2,21)19-16(13)12-11-14-7-3-4-9-17(14)19/h3-12,21H,1H2,2H3 |
Clave InChI |
WZJSNQBSJJKZMO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=C)C3=C1C4=CC=CC=C4C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





